2-[4-(4-Aminophenyl)phenyl]isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-isoindole-1,3(2H)-dione, 2-(4’-amino[1,1’-biphenyl]-4-yl)- is a complex organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-isoindole-1,3(2H)-dione, 2-(4’-amino[1,1’-biphenyl]-4-yl)- typically involves multicomponent reactions. One common method includes the tandem addition of an amine and a thiol to an aromatic dialdehyde, which engages a selective three-component assembly of the isoindole . Another approach involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. the principles of multicomponent reactions and selective activation of functional groups are likely employed to achieve high yields and purity in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
1H-isoindole-1,3(2H)-dione, 2-(4’-amino[1,1’-biphenyl]-4-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield isoindole derivatives with additional oxygen functionalities, while reduction could produce more saturated isoindole compounds.
Wissenschaftliche Forschungsanwendungen
1H-isoindole-1,3(2H)-dione, 2-(4’-amino[1,1’-biphenyl]-4-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological processes due to its ability to interact with various biomolecules.
Industry: Utilized in the development of fluorescent probes for imaging applications.
Wirkmechanismus
The mechanism of action of 1H-isoindole-1,3(2H)-dione, 2-(4’-amino[1,1’-biphenyl]-4-yl)- involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit protein kinase CK2 by binding to its active site, thereby blocking its activity . The pathways involved in its action are often related to signal transduction and cellular regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1H-isoindole: Another isoindole derivative with similar structural features.
Spiro[1H-isoindole-1,9’-[9H]xanthen]-3(2H)-one: A compound with a spiro structure that shares the isoindole core.
Uniqueness
1H-isoindole-1,3(2H)-dione, 2-(4’-amino[1,1’-biphenyl]-4-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable fluorescent derivatives makes it particularly valuable for imaging applications .
Eigenschaften
CAS-Nummer |
127784-27-4 |
---|---|
Molekularformel |
C20H14N2O2 |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
2-[4-(4-aminophenyl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H14N2O2/c21-15-9-5-13(6-10-15)14-7-11-16(12-8-14)22-19(23)17-3-1-2-4-18(17)20(22)24/h1-12H,21H2 |
InChI-Schlüssel |
SYHUJFZETSNGBC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.